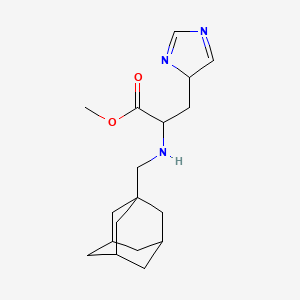
Zavacorilant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zavacorilant is a compound currently under clinical development by Corcept Therapeutics. It is being investigated for its potential therapeutic applications in treating amyotrophic lateral sclerosis, Huntington’s disease, Alzheimer’s disease, and antipsychotic-induced weight gain . This compound is administered orally in capsule form and acts by targeting the glucocorticoid receptor .
Preparation Methods
The specific synthetic routes and reaction conditions for Zavacorilant are not publicly disclosed. the industrial production of such compounds typically involves multi-step organic synthesis, including the preparation of key intermediates, coupling reactions, and purification processes. The exact methods would be proprietary to Corcept Therapeutics and are likely optimized for yield, purity, and scalability.
Chemical Reactions Analysis
Zavacorilant, like many organic compounds, can undergo various chemical reactions. These may include:
Oxidation: this compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify functional groups within the molecule.
Substitution: this compound could undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The compound might be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions for these reactions would depend on the specific functional groups present in this compound and the desired products.
Scientific Research Applications
Zavacorilant is being explored for its potential in various scientific research applications:
Chemistry: As a glucocorticoid receptor antagonist, this compound can be used in studies investigating receptor-ligand interactions and the development of new therapeutic agents.
Biology: this compound’s role in modulating glucocorticoid receptors makes it valuable in research on stress response, inflammation, and metabolic regulation.
Medicine: The compound is under investigation for treating neurodegenerative diseases such as amyotrophic lateral sclerosis, Huntington’s disease, and Alzheimer’s disease, as well as for managing antipsychotic-induced weight gain
Industry: this compound’s development and potential therapeutic applications could lead to its use in pharmaceutical manufacturing and drug development.
Mechanism of Action
Zavacorilant exerts its effects by targeting the glucocorticoid receptor. Glucocorticoid receptors are involved in regulating various physiological processes, including immune response, metabolism, and stress response. By antagonizing these receptors, this compound can modulate the effects of glucocorticoids, potentially providing therapeutic benefits in conditions where glucocorticoid signaling is dysregulated .
Comparison with Similar Compounds
Zavacorilant can be compared to other glucocorticoid receptor antagonists such as mifepristone and relacorilant. . Similar compounds include:
Mifepristone: Used for controlling hyperglycemia secondary to hypercortisolism in Cushing’s syndrome.
Relacorilant: Investigated for endogenous Cushing syndrome and other conditions.
This compound’s uniqueness lies in its specific targeting and potential therapeutic applications, which are currently under clinical investigation.
Properties
CAS No. |
1781245-13-3 |
|---|---|
Molecular Formula |
C25H26FN7O3S2 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C25H26FN7O3S2/c1-16(2)33-29-12-23(30-33)38(35,36)31-8-7-18-9-22-17(11-28-32(22)20-5-3-19(26)4-6-20)10-25(18,14-31)24(34)21-13-37-15-27-21/h3-6,11-13,15-16,18H,7-10,14H2,1-2H3/t18-,25-/m0/s1 |
InChI Key |
DUHWKWNCLIALLV-BVZFJXPGSA-N |
Isomeric SMILES |
CC(C)N1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F |
Canonical SMILES |
CC(C)N1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


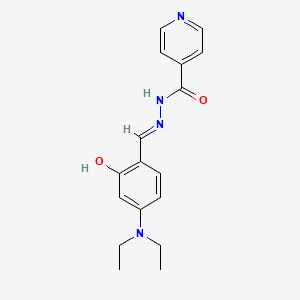
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)


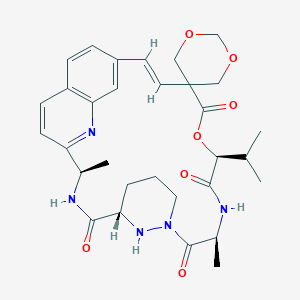
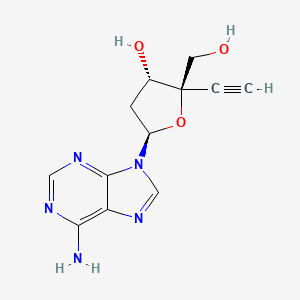
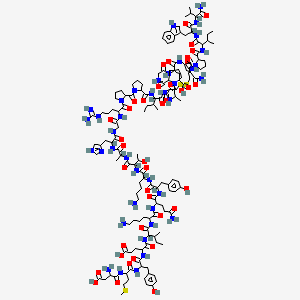
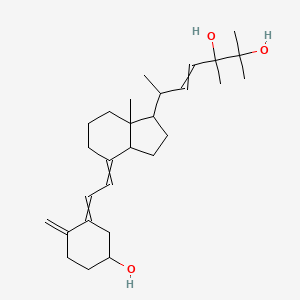
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
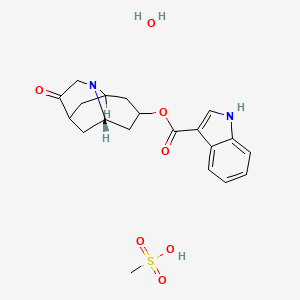
![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
